molecular formula C12H10BrNO2 B15074342 N-(4-bromo-2-methylphenyl)-3-furamide

N-(4-bromo-2-methylphenyl)-3-furamide

Cat. No.: B15074342
M. Wt: 280.12 g/mol
InChI Key: QMTSXZNIIYOKMR-UHFFFAOYSA-N
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Description

N-(4-bromo-2-methylphenyl)-3-furamide is a furanamide derivative featuring a furan ring substituted at the 3-position with an amide group linked to a 4-bromo-2-methylphenyl moiety. This structure confers unique electronic and steric properties, making it relevant in medicinal chemistry for probing structure-activity relationships (SAR) or as a synthetic intermediate. The bromine atom at the para position of the phenyl ring introduces significant steric bulk and electron-withdrawing effects, which may influence binding interactions in biological systems or alter solubility and stability compared to analogs with smaller substituents (e.g., fluorine) .

Properties

Molecular Formula

C12H10BrNO2

Molecular Weight

280.12 g/mol

IUPAC Name

N-(4-bromo-2-methylphenyl)furan-3-carboxamide

InChI

InChI=1S/C12H10BrNO2/c1-8-6-10(13)2-3-11(8)14-12(15)9-4-5-16-7-9/h2-7H,1H3,(H,14,15)

InChI Key

QMTSXZNIIYOKMR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Br)NC(=O)C2=COC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-2-methylphenyl)-3-furamide typically involves the condensation reaction between 4-bromo-2-methylaniline and furfural. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the amide bond. The reaction mixture is usually heated to a specific temperature to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified through recrystallization or chromatography techniques to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-2-methylphenyl)-3-furamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines. Substitution reactions can result in various substituted derivatives .

Scientific Research Applications

N-(4-bromo-2-methylphenyl)-3-furamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-bromo-2-methylphenyl)-3-furamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds, derived from MedChemComm supplementary data (Evidences 2–6), share structural motifs with N-(4-bromo-2-methylphenyl)-3-furamide, particularly in their carboxamide cores and aryl/heteroaryl substituents. Key comparisons are outlined below:

Structural and Substituent Variations

Compound Name (Simplified) Core Structure Key Substituents Impact on Properties
This compound (Target) Furanamide 4-bromo-2-methylphenyl High steric bulk; strong electron-withdrawing effects; potential for halogen bonding
2-(4-Fluorophenyl)-N-methyl-furopyridine carboxamide Furo[2,3-b]pyridine carboxamide 4-fluorophenyl, trifluoroethylamino, cyclopropylcarbamoyl Enhanced hydrophobicity (CF₃ group); moderate steric hindrance
6-((2,2-Difluoropropyl)amino)-furopyridine carboxamide Furo[2,3-b]pyridine carboxamide 2,2-difluoropropylamino, tert-butylcarbamoyl Increased metabolic stability (difluoro group); bulky tert-butyl improves lipophilicity
2-(4-Fluorophenyl)-N-methyl-pyridinylcyclopropyl analog Furo[2,3-b]pyridine carboxamide Pyridinylcyclopropylcarbamoyl, trifluoroethylamino Polar pyridine moiety may enhance solubility; cyclopropyl ring restricts conformation
6-Chloro-furopyridine carboxamide Furo[2,3-b]pyridine carboxamide Chlorine at pyridine C6, pyrimidinylcyclopropylcarbamoyl Chlorine increases electrophilicity; pyrimidine group enables π-π stacking

Analytical Data

LC/MS conditions for related compounds () reveal retention times influenced by substituent polarity. For example:

  • 2-(4-Fluorophenyl)-N-methyl-furopyridine carboxamide : Retention time ~2.5 min under gradient elution (5–95% acetonitrile) .
  • Compounds with trifluoroethylamino groups exhibit earlier elution due to increased hydrophobicity, whereas pyridinylcyclopropylcarbamoyl analogs may elute later because of polar interactions .

Critical Analysis of Key Differences

  • Steric Profile : The 2-methyl group on the phenyl ring introduces ortho steric hindrance, which is absent in analogs with para-fluorophenyl or unsubstituted aryl groups. This may reduce rotational freedom and limit binding to certain pockets .
  • Synthetic Complexity : Brominated intermediates (for the target) may require specialized handling compared to fluorinated or chlorinated analogs, which are more commonly available .

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